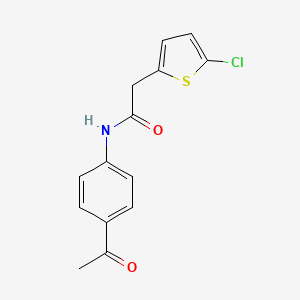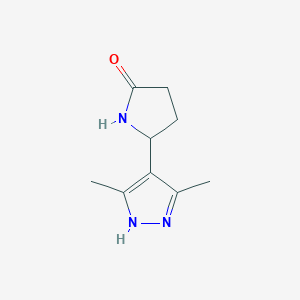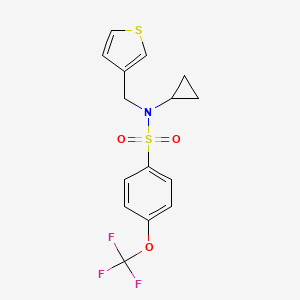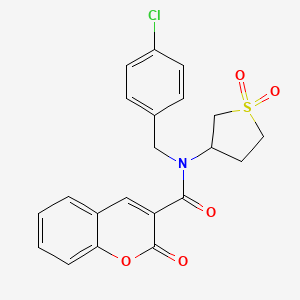![molecular formula C26H27ClN4OS B2597007 1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-05-6](/img/structure/B2597007.png)
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . The compound also contains a thiourea group, which is known to exhibit various biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized using methods such as the Fischer indole synthesis . Thiourea derivatives can be synthesized through the reaction of primary amines with an isothiocyanate.Chemical Reactions Analysis
The indole and thiourea groups in the compound can undergo various chemical reactions. For example, indoles can undergo electrophilic substitution due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and functional groups. For example, indoles generally have a high melting point and are usually soluble in organic solvents .科学的研究の応用
Molecular Docking and Cytotoxicity Studies
The compound 1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea has been studied for its molecular docking capabilities and cytotoxicity. In a study on a similar compound, the docking with B-DNA revealed significant binding energy, indicating potential interactions with DNA. Furthermore, cytotoxic nature was assessed against specific cell lines, suggesting its potential in cancer research and treatment (Mushtaque et al., 2016).
Synthesis of Pyrido and Thieno Derivatives
Research has been conducted on the synthesis of new pyrido and thieno derivatives using related thiourea compounds. These studies are crucial in developing novel heterocyclic compounds, which are significant in pharmaceutical and chemical industries due to their diverse biological activities (El-Kashef et al., 2010).
Synthesis and Reactivity
The synthesis and reactivity of thiourea derivatives have been widely explored. For example, the reactions of thioureas with various reagents leading to the formation of pyrimidine, thiazole, and pyrazoline derivatives highlight the compound's versatility in synthesizing diverse chemical structures, which can be useful in developing new pharmaceuticals (Morita et al., 1983).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal activities of thiourea derivatives. These properties make them valuable in the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Wardkhan et al., 2008).
Cytotoxic Activity Against Cancer Cell Lines
Thiourea derivatives have shown cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. This research is vital in the ongoing search for more effective cancer treatments (Eweas et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4OS/c1-3-32-22-10-8-20(9-11-22)30-26(33)31(17-21-6-4-5-14-28-21)15-13-23-18(2)29-25-12-7-19(27)16-24(23)25/h4-12,14,16,29H,3,13,15,17H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZAJRWNJIVSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)

![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2596930.png)


![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)

![(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2596943.png)

![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2596945.png)
![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-thiazole](/img/structure/B2596947.png)